molecular formula C10H13N5S B2483246 {1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl}thiourea CAS No. 1797349-62-2

{1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl}thiourea

Cat. No.: B2483246
CAS No.: 1797349-62-2
M. Wt: 235.31
InChI Key: WOOFEBQMHLWXJX-UHFFFAOYSA-N
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Description

{1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl}thiourea is a chemical compound with the molecular formula C10H13N5S It is a derivative of pyrazolo[3,4-b]pyridine and contains a thiourea functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl}thiourea typically involves the reaction of {1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl}amine with an isothiocyanate. The reaction is usually carried out in a suitable solvent such as ethanol or acetonitrile under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

{1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl}thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

{1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl}thiourea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl}thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and interact with various enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to potential therapeutic effects. The exact pathways and molecular targets involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    {1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl}amine: A precursor in the synthesis of {1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl}thiourea.

    2-Furancarboxamide, N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl): Another derivative with similar structural features.

Uniqueness

This compound is unique due to the presence of both the pyrazolo[3,4-b]pyridine and thiourea functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

(1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5S/c1-5-4-6(2)12-9-7(5)8(13-10(11)16)14-15(9)3/h4H,1-3H3,(H3,11,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOOFEBQMHLWXJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=NN2C)NC(=S)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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